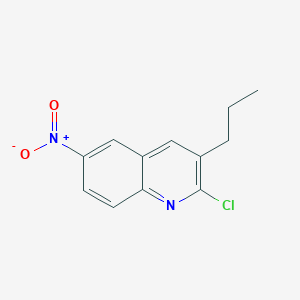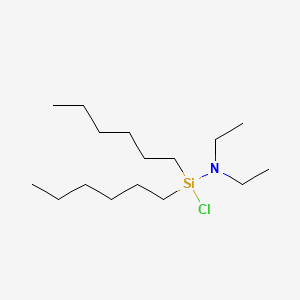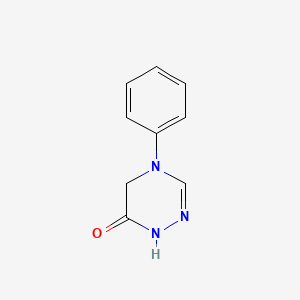
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Condensation reactions: These reactions involve the condensation of amines with carbonyl compounds, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce different functional groups onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine: A parent compound with similar chemical properties.
1,3,5-Triazine: Another triazine isomer with different reactivity.
Pyrimidine: A structurally related compound with a six-membered ring containing nitrogen atoms.
Uniqueness
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
312282-31-8 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
4-phenyl-1,5-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C9H9N3O/c13-9-6-12(7-10-11-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13) |
InChI-Schlüssel |
FMYDJKGGGCSENT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NN=CN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


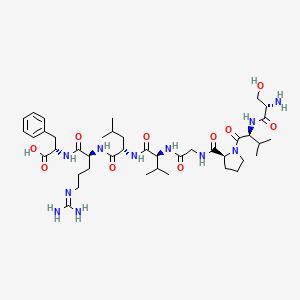
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)



![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
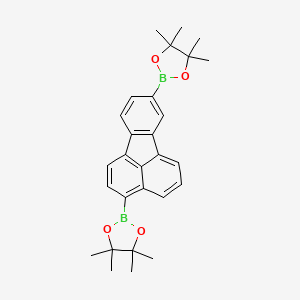
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)

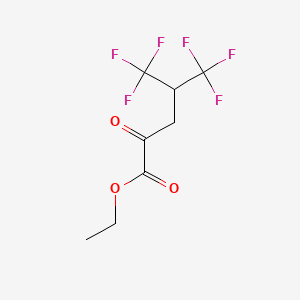
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
